1-Bromo-3-n-octylbenzene
Overview
Description
1-Bromo-3-n-octylbenzene: is an organic compound with the chemical formula C14H21Br . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
1-Bromo-3-n-octylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has been studied for its potential role in drug development, particularly in enhancing the efficacy of certain chemotherapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-n-octylbenzene is the benzene ring . The benzene ring is a part of many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Pharmacokinetics
Its boiling point is 120 °c/1 mmhg , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target molecule, potentially altering its function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-n-octylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: The industrial production of this compound typically involves the bromination of octylbenzene using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-n-octylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: It can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include hydrocarbons.
Comparison with Similar Compounds
- 1-Bromo-2-n-octylbenzene
- 1-Bromo-4-n-octylbenzene
- 1-Chloro-3-n-octylbenzene
Comparison: 1-Bromo-3-n-octylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers, such as 1-Bromo-2-n-octylbenzene and 1-Bromo-4-n-octylbenzene, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-octylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNIBGYTOIBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663949-34-6 | |
Record name | 1-Bromo-3-n-octylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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